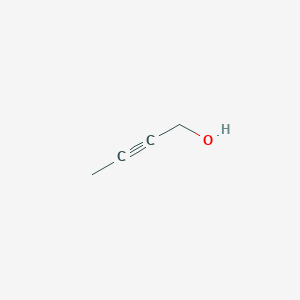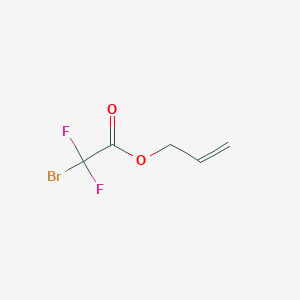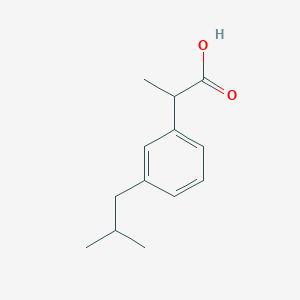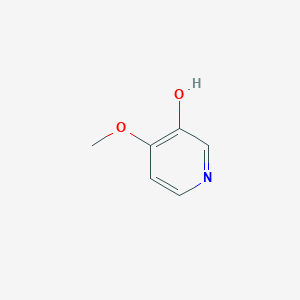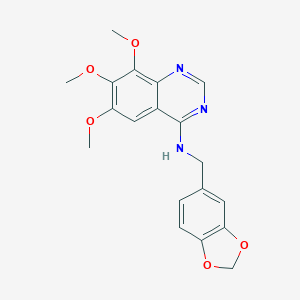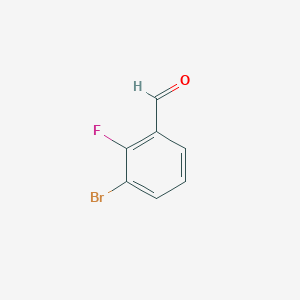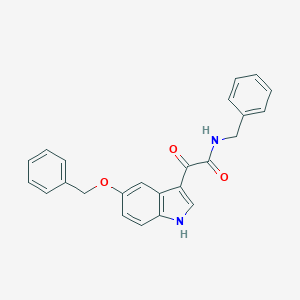
N-Benzyl-2-oxo-2-(5-phenylmethoxy-1H-indol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-Benzyl-2-oxo-2-(5-phenylmethoxy-1H-indol-3-yl)acetamide” is a compound with the molecular formula C17H14N2O2 . It is a type of indole-based compound, which are important in heterocyclic structures due to their biological and pharmaceutical activities .
Molecular Structure Analysis
The molecular structure of “this compound” includes a benzyl group, an indole group, and two oxo groups . The compound has a molecular weight of 278.30 g/mol .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, indoles are known to be versatile and are frequently used in multicomponent reactions .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 278.30 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 4 .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antioxidant Properties
- Antimicrobial and Antioxidant Agents : Compounds similar to N-Benzyl-2-oxo-2-(5-phenylmethoxy-1H-indol-3-yl)acetamide, like benzodiazepines with benzimidazole, benzothiazole, and indole moieties, have shown potent antimicrobial activity against bacteria and fungi, as well as notable antioxidant activities (Naraboli & Biradar, 2017).
- Antibacterial and Antifungal Activities : Novel acetamide derivatives with indole structures demonstrated significant antibacterial and antifungal effects against pathogenic microorganisms (Debnath & Ganguly, 2015).
Anti-inflammatory and Anxiolytic Effects
- Anti-inflammatory Activity : Some derivatives of this compound, like those with benzofuran and pyrazol moieties, exhibited significant anti-inflammatory activity (Sunder & Maleraju, 2013).
- Anxiolytic Properties : Research has also indicated the potential of similar compounds in exhibiting anxiolytic effects. Indole acetamide derivatives have been tested and confirmed for their anxiolytic activity in experiments (Lutsenko, Bobyrev, & Devyatkina, 2013).
Molecular and Structural Analysis
- Molecular Docking and Structure Analysis : Studies involving molecular docking and structural analysis of indole acetamide derivatives have been conducted to understand their potential therapeutic applications, including their anti-inflammatory properties (Al-Ostoot et al., 2020).
Synthesis and Characterization
- Synthesis and Characterization of Derivatives : The synthesis, characterization, and evaluation of various derivatives of this compound have been extensively studied, contributing to a better understanding of their potential pharmaceutical applications (Yu et al., 2014).
Zukünftige Richtungen
Indole-based compounds like “N-Benzyl-2-oxo-2-(5-phenylmethoxy-1H-indol-3-yl)acetamide” have significant potential in the field of organic chemistry due to their biological and pharmaceutical activities . Future research may focus on the synthesis of new indole derivatives and their potential applications .
Wirkmechanismus
Target of Action
N-Benzyl-2-oxo-2-(5-phenylmethoxy-1H-indol-3-yl)acetamide is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
One study revealed that a similar compound induced cell apoptosis in a dose-dependent manner, arrested cells in the g2/m phase, and inhibited polymerization of tubulin . This suggests that this compound may have similar effects.
Biochemische Analyse
Biochemical Properties
N-Benzyl-2-oxo-2-(5-phenylmethoxy-1H-indol-3-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit acetylcholine esterase, an enzyme crucial for neurotransmission, thereby potentially offering therapeutic benefits for neurodegenerative diseases . Additionally, this compound binds with high affinity to multiple receptors, which may contribute to its broad-spectrum biological activities .
Cellular Effects
This compound affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of protein kinases, which play a pivotal role in cell signaling and regulation . Furthermore, this compound has demonstrated cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with acetylcholine esterase results in the inhibition of this enzyme, which can alter neurotransmission processes . Additionally, its binding to protein kinases can modulate signaling pathways, impacting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, although it may undergo degradation over extended periods. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exert therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may occur, including potential damage to vital organs . These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of various metabolites. These interactions can affect metabolic flux and alter metabolite levels, potentially influencing the compound’s overall biological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization. These interactions can impact its accumulation in certain tissues, influencing its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It is directed to specific compartments or organelles within the cell, where it can exert its effects. Targeting signals and post-translational modifications may guide its localization, ensuring that it reaches the appropriate sites of action .
Eigenschaften
IUPAC Name |
N-benzyl-2-oxo-2-(5-phenylmethoxy-1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c27-23(24(28)26-14-17-7-3-1-4-8-17)21-15-25-22-12-11-19(13-20(21)22)29-16-18-9-5-2-6-10-18/h1-13,15,25H,14,16H2,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEFRISDFLQEDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=O)C2=CNC3=C2C=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


